cis-Tetrahydrofuran-3,4-diol (also known as 1,4-anhydroerythritol) is a small organic molecule with a cyclic structure containing four carbon atoms, eight hydrogen atoms, and three hydroxyl groups. Researchers have explored various methods for synthesizing cis-tetrahydrofuran-3,4-diol, which can be useful for studying its properties and potential applications. For instance, one study describes its preparation from readily available starting materials [].
Beyond synthesis, scientists have investigated methods to modify cis-tetrahydrofuran-3,4-diol with different functional groups. This functionalization allows researchers to probe the molecule's reactivity and create new materials with tailored properties [].
One area of research involving cis-tetrahydrofuran-3,4-diol focuses on its use as a building block for more complex molecules. Scientists have explored incorporating cis-tetrahydrofuran-3,4-diol into larger structures with potential applications in medicine and materials science [, ].
Cis-Tetrahydrofuran-3,4-diol, also known as 1,4-anhydroerythritol, is a cyclic organic compound with the molecular formula CHO. It features a tetrahydrofuran ring with hydroxyl groups at the 3 and 4 positions. This compound is characterized by its unique structure that allows for various chemical transformations and biological interactions. The cis configuration of the hydroxyl groups plays a significant role in its reactivity and properties, making it a valuable compound in organic synthesis and medicinal chemistry .
Cis-Tetrahydrofuran-3,4-diol exhibits various biological activities that make it of interest in medicinal chemistry:
Several methods are available for synthesizing cis-tetrahydrofuran-3,4-diol:
Cis-Tetrahydrofuran-3,4-diol finds applications across several fields:
Research into the interactions of cis-tetrahydrofuran-3,4-diol with other molecules has revealed insights into its reactivity and potential applications:
Cis-tetrahydrofuran-3,4-diol shares structural similarities with several other compounds. Here are some notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
Tetrahydrofuran | Cyclic ether | Lacks hydroxyl groups; more stable but less reactive |
1,2-Dihydroxybutane | Linear diol | Different connectivity; less cyclic stability |
1,4-Dihydroxybutane | Linear diol | Similar functional groups but lacks cyclic structure |
Glycerol | Triol | Contains three hydroxyl groups; more hydrophilic |
Cis-tetrahydrofuran-3,4-diol's unique cyclic structure combined with its specific hydroxyl positioning distinguishes it from these similar compounds. Its reactivity patterns and biological activities are also influenced by these structural features .
Irritant